2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole is a chemical compound that belongs to the class of heterocyclic organic compounds
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2 |
InChI Key |
OQHKGINBMLESGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2,3,6-tetrahydropyridin-4-ylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted oxazoles.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine ring but may have different substituents or functional groups.
Oxazole derivatives: Other oxazole compounds with different substituents or fused rings.
Uniqueness: The uniqueness of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole lies in its specific combination of the tetrahydropyridine and oxazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Conclusion
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for scientific research and industrial use. Further studies are needed to fully explore its properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
